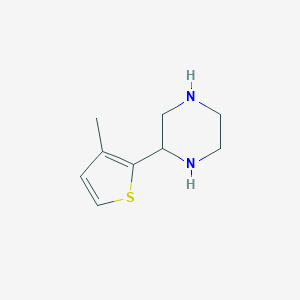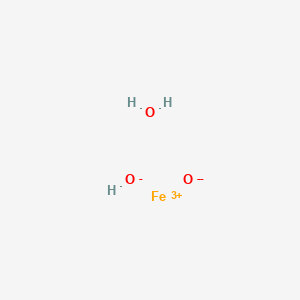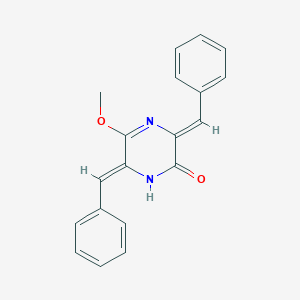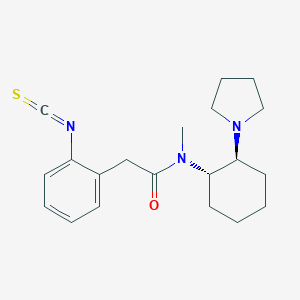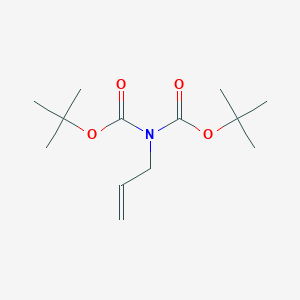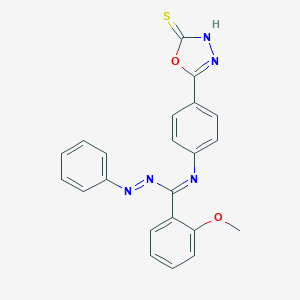
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Wissenschaftliche Forschungsanwendungen
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can interact with DNA and induce DNA damage, leading to cell death. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and induce the production of reactive oxygen species (ROS) in cells. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is also stable under a range of conditions and can be stored for extended periods of time. However, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can be difficult to dissolve in aqueous solutions, which can limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based photosensitizers for use in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a promising compound that has potential applications in various fields. Its simple synthesis method, stability, and range of biological activities make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Synthesemethoden
The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with phenylhydrazine to form a hydrazone intermediate. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is relatively simple and can be achieved using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
122352-04-9 |
|---|---|
Produktname |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione |
Molekularformel |
C22H17N5O2S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-methoxy-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-10-6-5-9-18(19)20(25-24-17-7-3-2-4-8-17)23-16-13-11-15(12-14-16)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
InChI-Schlüssel |
VWEBHROMPAWNOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Synonyme |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadi azole-2(3H)-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



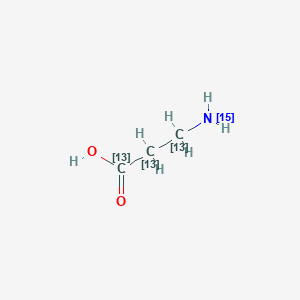
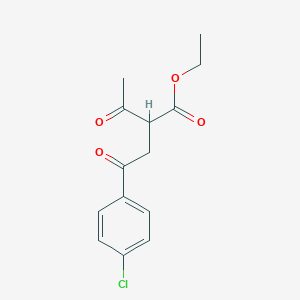
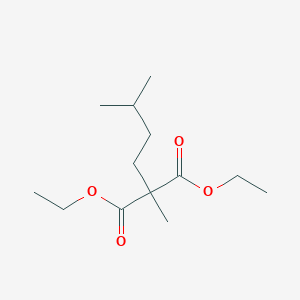
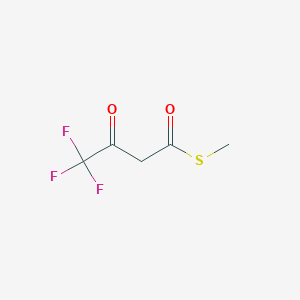
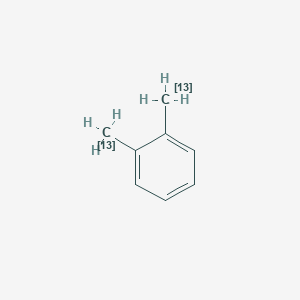
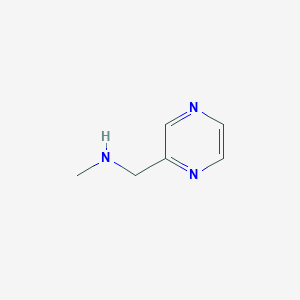
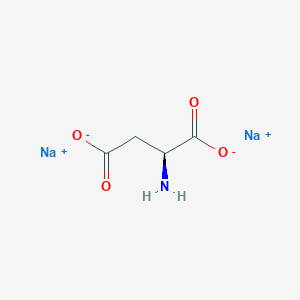
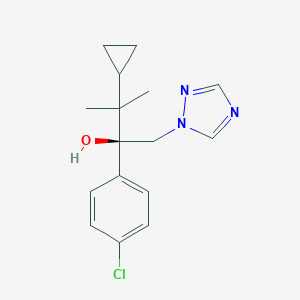
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
